5-Amino-4-(4-bromophenyl)-3-methylisoxazole
Overview
Description
5-Amino-4-(4-bromophenyl)-3-methylisoxazole is a heterocyclic aromatic organic compound characterized by the presence of an isoxazole ring, a bromophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(4-bromophenyl)-3-methylisoxazole typically involves the following steps:
Bromination: The starting material, 4-methylisoxazole, undergoes bromination to introduce the bromophenyl group.
Amination: The brominated compound is then subjected to amination to introduce the amino group at the 5-position.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-(4-bromophenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromophenyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Hydroxylated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-4-(4-bromophenyl)-3-methylisoxazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Amino-4-(4-bromophenyl)pyrazole: Similar structure but with a pyrazole ring instead of an isoxazole ring.
4-(4-Bromophenyl)-3-methylisoxazole: Lacks the amino group at the 5-position.
Uniqueness: 5-Amino-4-(4-bromophenyl)-3-methylisoxazole is unique due to its combination of the isoxazole ring, bromophenyl group, and amino group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGWXNYOUNBVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655608 | |
Record name | 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-46-1 | |
Record name | 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-(4-bromophenyl)-5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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